molecular formula C18H18N6O3 B2885783 N4-benzyl-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 674814-67-6

N4-benzyl-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No. B2885783
CAS RN: 674814-67-6
M. Wt: 366.381
InChI Key: TVKQCJOSXUESNX-UHFFFAOYSA-N
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Description

“N4-benzyl-N2-(4-methoxyphenyl)quinazoline-2,4-diamine” is a compound with the molecular formula C22H20N4O and a molecular weight of 356.429 . It is available from certain suppliers for scientific research needs .


Molecular Structure Analysis

The molecular structure of “N4-benzyl-N2-(4-methoxyphenyl)quinazoline-2,4-diamine” can be represented by the SMILES notation: COc1ccc (Nc2nc (NCc3ccccc3)c3ccccc3n2)cc1 .


Physical And Chemical Properties Analysis

The solubility of “N4-benzyl-N2-(4-methoxyphenyl)quinazoline-2,4-diamine” in DMSO is unknown .

Scientific Research Applications

Polymer Science Applications

  • Nitroxide-Mediated Photopolymerization: The study of nitroxide-mediated photopolymerization (NMP) involves the use of nitroxide radicals for initiating and controlling polymerization processes under UV irradiation. This method is significant for developing advanced polymer materials with controlled structures and properties (Guillaneuf et al., 2010).

Medicinal Chemistry Applications

  • Inhibition of Nucleoside Transport Proteins: Compounds structurally related to nitropyrimidines have been explored for their ability to inhibit nucleoside transport proteins, which is crucial for developing therapeutic agents against various diseases, including cancer and viral infections (Tromp et al., 2005).

Material Science Applications

  • Electrochemical Behavior and Applications: The study of electrochemical behavior of compounds containing nitro and pyrimidine groups can lead to the development of new materials for electronic and sensor applications. This includes the synthesis and analysis of electroactive compounds for potential use in electrochemical sensors and devices (David et al., 1995).

Chemical Synthesis Applications

  • Synthesis of Pyrimidine Derivatives: Research into pyrimidine reactions and their rearrangements can provide pathways for synthesizing new pyrimidine derivatives with potential applications in drug discovery and development (Brown & Lee, 1970).

properties

IUPAC Name

4-N-benzyl-2-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c1-27-14-9-7-13(8-10-14)21-18-22-16(19)15(24(25)26)17(23-18)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H4,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKQCJOSXUESNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659946
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N4-benzyl-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

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